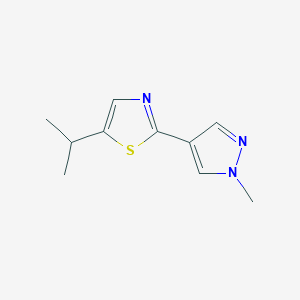
3-fluoro-N-(1-methylsulfinylpropan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(1-methylsulfinylpropan-2-yl)pyridine-4-carboxamide, also known as "Flumazenil," is a benzodiazepine receptor antagonist that is used in scientific research for its ability to block the effects of benzodiazepines on the central nervous system. Flumazenil is a white crystalline powder that is soluble in water and has a molecular weight of 303.35 g/mol.
Mechanism of Action
Flumazenil works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines on the central nervous system. Benzodiazepines are a class of drugs that are commonly used to treat anxiety, insomnia, and other neurological disorders. They work by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) on the central nervous system, which leads to sedation, relaxation, and other effects. Flumazenil blocks the effects of benzodiazepines by competing with them for binding sites on the benzodiazepine receptor.
Biochemical and Physiological Effects:
Flumazenil has a number of biochemical and physiological effects on the central nervous system. It can reverse the sedative and anxiolytic effects of benzodiazepines, and can also cause agitation, anxiety, and other symptoms in individuals who are dependent on benzodiazepines. Flumazenil has also been shown to improve cognitive function and memory in some studies, although the mechanism of this effect is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of Flumazenil is its ability to selectively block the effects of benzodiazepines on the central nervous system, which allows researchers to study the role of benzodiazepine receptors in various neurological disorders. However, Flumazenil has a relatively short half-life and may require repeated doses to maintain its effects. It may also cause agitation and anxiety in individuals who are dependent on benzodiazepines, which can limit its use in certain research studies.
Future Directions
There are several future directions for research on Flumazenil. One area of interest is the role of benzodiazepine receptors in the development and treatment of neurological disorders such as anxiety, depression, and schizophrenia. Another area of interest is the potential use of Flumazenil as a cognitive enhancer or memory aid. Further research is also needed to better understand the mechanism of action of Flumazenil and its effects on the central nervous system.
Synthesis Methods
The synthesis of Flumazenil involves the reaction of 3-fluoro-4-chloroaniline with 2-methylsulfinylacetic acid to form 3-fluoro-N-(1-methylsulfinylpropan-2-yl)aniline. This intermediate product is then reacted with 4-cyanopyridine in the presence of a base to form 3-fluoro-N-(1-methylsulfinylpropan-2-yl)pyridine-4-carboxamide. The final product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
Flumazenil is used in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used to investigate the role of benzodiazepine receptors in the development and treatment of anxiety, depression, and other neurological disorders. Flumazenil is also used to study the effects of benzodiazepines on cognitive function, memory, and learning.
properties
IUPAC Name |
3-fluoro-N-(1-methylsulfinylpropan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c1-7(6-16(2)15)13-10(14)8-3-4-12-5-9(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMJAEVHQFIDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)NC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-methylsulfinylpropan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)


![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)